

reactivity of the aldehyde functional group in 3-(2-Fluorophenyl)benzaldehyde

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Compound of Interest

Compound Name: 3-(2-Fluorophenyl)benzaldehyde

Cat. No.: B1333757

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An In-depth Technical Guide to the Reactivity of the Aldehyde Functional Group in **3-(2-Fluorophenyl)benzaldehyde**

Authored for: Researchers, Scientists, and Drug Development Professionals December 28, 2025

Abstract

3-(2-Fluorophenyl)benzaldehyde is an aromatic organic compound featuring a unique combination of a reactive aldehyde group and a fluorinated biphenyl scaffold.^[1] This structure imparts a distinct profile of steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecules, particularly within the realms of medicinal chemistry and materials science.^[1] The presence of the fluorine atom significantly modulates the molecule's physical, chemical, and biological characteristics.^[1] This guide provides a comprehensive technical overview of the reactivity of the aldehyde functional group in **3-(2-Fluorophenyl)benzaldehyde**, detailing the electronic and steric influences on its chemical behavior. It includes representative experimental protocols, quantitative data tables derived from closely related analogues, and diagrams illustrating reaction workflows and potential biological signaling pathways.

Introduction and Physicochemical Properties

3-(2-Fluorophenyl)benzaldehyde, also known as 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde, possesses the chemical formula C₁₃H₉FO.^[1] Its structure consists of a benzaldehyde ring

substituted at the meta-position with a 2-fluorophenyl group.[\[1\]](#) The core of its chemical utility lies in the interplay between the electrophilic aldehyde carbon and the complex electronic effects exerted by the fluorinated biphenyl system.

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design. Fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins, and increase membrane permeability, thereby boosting bioavailability.[\[1\]](#) Consequently, fluorinated benzaldehydes are highly sought-after building blocks for novel therapeutics.[\[1\]](#)[\[2\]](#)

Table 1: Physicochemical Properties of 3-(2-Fluorophenyl)benzaldehyde

Property	Value	Reference
CAS Number	676348-33-7	[1]
Molecular Formula	C ₁₃ H ₉ FO	[1]
IUPAC Name	3-(2-Fluorophenyl)benzaldehyde	[1]
Alternate Name	2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde	[1]
Molecular Weight	198.21 g/mol	N/A

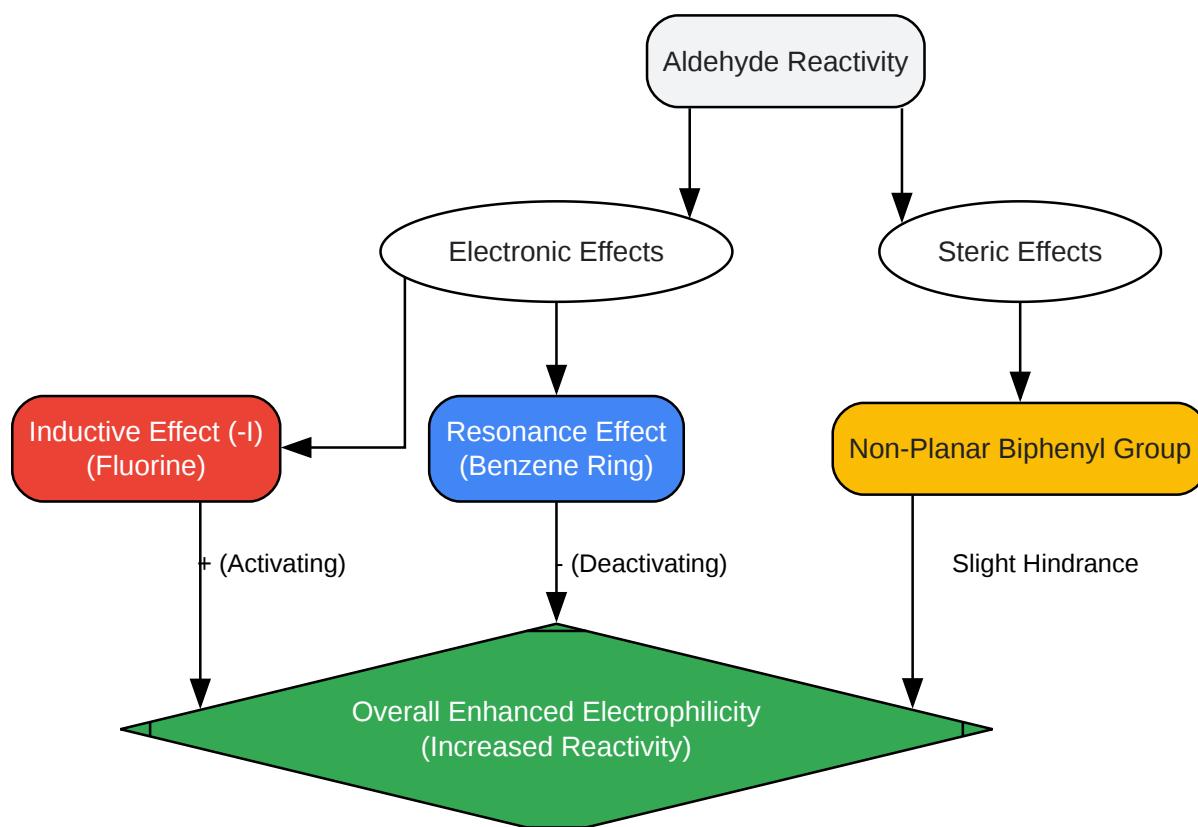
Analysis of Aldehyde Reactivity: Steric and Electronic Effects

The reactivity of the aldehyde group in **3-(2-Fluorophenyl)benzaldehyde** is governed by a combination of factors inherent to its structure. Generally, aldehydes are more reactive toward nucleophiles than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[\[3\]](#)

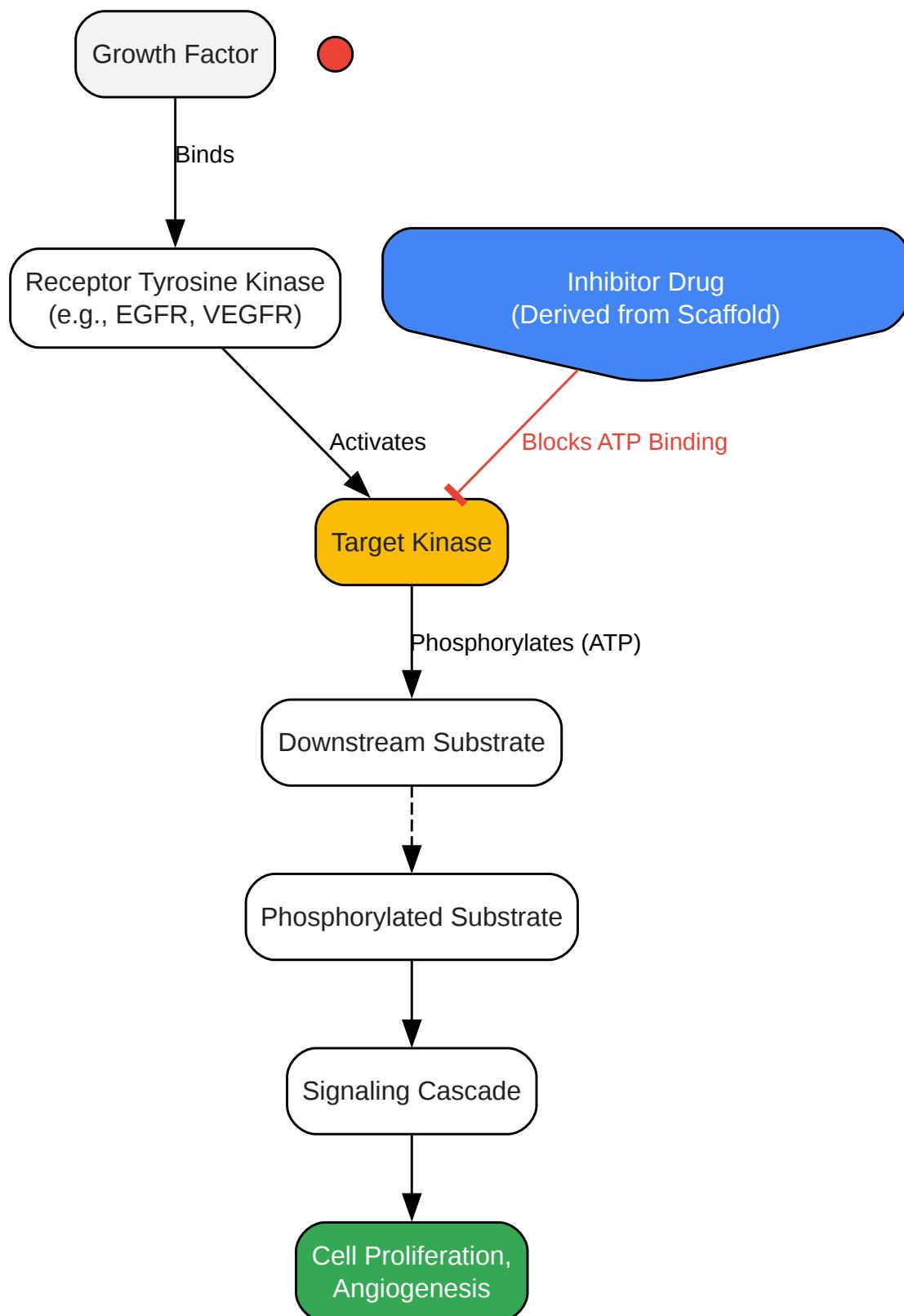
Electronic Effects:

- **Benzaldehyde Core:** Compared to aliphatic aldehydes, the carbonyl group in benzaldehyde is less electrophilic due to resonance stabilization with the aromatic π -electron system.[4][5] This delocalization of positive charge onto the benzene ring slightly deactivates the aldehyde towards nucleophilic attack.
- **Inductive Effect (-I) of the 2-Fluorophenyl Group:** The fluorine atom is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds of the biphenyl system to the benzaldehyde ring. This electron withdrawal increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack.[3][6] The influence of a meta-substituent on a benzaldehyde ring is primarily inductive.[7]
- **Steric Effects:** The biphenyl moiety is non-planar, with the two rings twisted relative to each other to minimize steric repulsion, especially with the ortho-fluorine substituent. This twisted conformation may create a specific steric environment around the aldehyde group, potentially influencing the approach of bulky nucleophiles.[8]

The dominant influence on the aldehyde's reactivity is the strong electron-withdrawing inductive effect of the fluorine atom, which activates the carbonyl group for nucleophilic reactions.





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